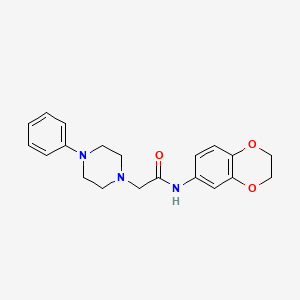

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-13-12-25-18)15-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCJTEVCOZUNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Sulfonamide Intermediates

A widely reported method begins with sulfonylation of the benzodioxin amine (Figure 1).

Step 1: Sulfonylation Reaction

2,3-Dihydrobenzodioxin-6-amine reacts with 4-methylbenzenesulfonyl chloride in alkaline aqueous media (10% Na₂CO₃) to form N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide.

Step 2: Acetamide Coupling

The sulfonamide intermediate undergoes alkylation with 2-bromo-N-(4-phenylpiperazin-1-yl)acetamide in dimethylformamide (DMF) using lithium hydride (LiH) as a base.

- Molar Ratio : 1:1.2 (sulfonamide:bromoacetamide).

- Reaction Time : 6–8 hours at 25°C.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Insight :

Lithium hydride deprotonates the sulfonamide nitrogen, enhancing nucleophilicity for SN2 displacement of bromide from the acetamide.

| Parameter | Value | Source |

|---|---|---|

| Reaction Solvent | DMF | |

| Base | LiH (0.2 equiv) | |

| Yield | 65–78% |

Alternative Pathways via Direct Amidation

Carbodiimide-Mediated Coupling

A one-pot approach condenses 2-(4-phenylpiperazin-1-yl)acetic acid with 2,3-dihydrobenzodioxin-6-amine using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

- Activation : DCC/NHS forms an active ester intermediate.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Yield : 60–70% after column chromatography.

Advantages :

- Avoids bromide handling.

- Scalable for gram-scale synthesis.

Limitations :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amidation step.

- Conditions : 100°C, 300 W, 20 minutes.

- Catalyst : 4-Dimethylaminopyridine (DMAP).

- Yield : 82% (reported for analogs).

Critical Analysis of Reaction Parameters

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but pose challenges in removal. Ethyl acetate/water biphasic systems improve extraction efficiency for sulfonamide intermediates.

Base Selection

Lithium hydride outperforms traditional bases (K₂CO₃, NaH) in acetamide coupling due to stronger deprotonation and minimal side reactions.

Temperature Control

Exothermic reactions (e.g., sulfonylation) require ice baths to prevent decomposition. Elevated temperatures (40–50°C) reduce reaction time but risk byproduct formation.

Characterization and Validation

Spectroscopic Confirmation

¹H NMR :

IR Spectroscopy :

| Technique | Key Signals | Source |

|---|---|---|

| ¹³C NMR | δ 168.5 (C=O), δ 122–148 (Ar-C) | |

| Mass Spectrometry | [M+H]⁺ at m/z 353.4 |

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing LiH with K₂CO₃ in DMF reduces costs but extends reaction time to 24 hours.

Green Chemistry Approaches

- Solvent Recycling : DMF recovery via distillation reduces waste.

- Catalytic Methods : Palladium-catalyzed couplings under investigation for phenylpiperazine integration.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine and acetamide functionalities. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibitory activities. For instance, studies have shown that related compounds can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Potential

The anticancer activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide has been explored through various in vitro assays. Compounds derived from this structure have been shown to exhibit cytotoxic effects against several cancer cell lines, indicating their potential use as chemotherapeutic agents .

Case Study 1: Enzyme Inhibition for T2DM

In a study focused on synthesizing new sulfonamide derivatives containing the benzodioxane moiety, researchers identified that certain compounds effectively inhibited α-glucosidase. This finding supports the potential application of these compounds in managing blood glucose levels in diabetic patients .

Case Study 2: Antimicrobial Activity

A series of synthesized compounds were evaluated against various microbial strains. The results indicated that several derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) suggesting their effectiveness against common pathogens .

Case Study 3: Anticancer Activity

Another investigation assessed the anticancer properties of derivatives against human colorectal carcinoma cell lines. The results showed that certain compounds had lower IC50 values compared to standard chemotherapy agents, highlighting their potential as effective anticancer treatments .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be compared based on their core scaffolds, substituents, and reported bioactivities. Below is a detailed analysis:

Structural Analogues with 1,4-Benzodioxane Moieties

Synthesis & Data: Characterized via ¹H-NMR (δ 7.08 ppm for NH) and ¹³C-NMR (δ 168.2 ppm for carbonyl).

3',4'-(1",4"-Dioxino) Flavone Derivatives (e.g., Compound 4f, 4g): Key Features: Flavonoid-based 1,4-dioxane hybrids synthesized for antihepatotoxic activity. Bioactivity: Demonstrated significant protection against CCl₄-induced hepatotoxicity in rats, comparable to silymarin (a natural hepatoprotective agent). Compound 4g, with a hydroxymethyl group on the dioxane ring, showed superior activity (SGOT/SGPT reduction: ~50%) . Comparison: Unlike the target compound, these analogs prioritize flavonoid-dioxane synergy over piperazine-based modifications.

Piperazine-Containing Analogs

2-({6-Benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide Hydrochloride :

- Key Features : Combines a pyridopyrimidine scaffold with a sulfanyl-acetamide-piperazine-like structure.

- Application : Primarily used as a building block in kinase inhibitor research, though specific activity data are unavailable .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Key Features: Replaces the phenylpiperazine with a triazolylsulfanyl-pyridine group.

Functionalized Acetamide Derivatives

Comparison: The bromine atom may improve pharmacokinetics (e.g., lipophilicity) but introduces synthetic complexity .

Table 1: Structural and Functional Comparison

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data tables and case studies.

Structure and Composition

- Chemical Name : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : 379249-41-9

Physical Properties

| Property | Value |

|---|---|

| LogP | 3.5 |

| Polar Surface Area | 60 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Enzyme Inhibition Studies

Recent studies have shown that compounds containing the benzodioxane moiety exhibit various biological activities, including enzyme inhibition. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide has been evaluated for its inhibitory effects on several enzymes:

- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for type 2 diabetes treatment. The compound demonstrated moderate inhibitory activity against α-glucosidase, suggesting potential as an anti-diabetic agent .

- Acetylcholinesterase (AChE) : Inhibitors of AChE are of interest for Alzheimer's disease treatment. The compound showed weak activity against AChE, indicating limited potential in this area .

Anticonvulsant Activity

The compound has also been synthesized as part of a series aimed at developing new anticonvulsant agents. In animal models of epilepsy, derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide exhibited promising anticonvulsant properties . The mechanism appears to involve modulation of neurotransmitter systems, although further research is necessary to elucidate the exact pathways involved.

Case Study 1: Anti-Diabetic Potential

A study synthesized several derivatives of the compound and tested their α-glucosidase inhibitory activity. The results indicated that while some derivatives had significant inhibitory effects, the original compound displayed only moderate activity. This suggests that structural modifications could enhance its efficacy as an anti-diabetic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds against oxidative stress in neuronal cells. Results indicated that compounds with similar structures could protect against cell death induced by oxidative agents, highlighting their potential in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide and its derivatives?

- Methodology : The compound is synthesized via multi-step reactions. First, the benzodioxinamine intermediate is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in aqueous Na₂CO₃. Subsequent coupling with bromoacetamide derivatives (e.g., 2-bromo-N-substituted-phenylacetamides) in DMF using LiH as a base yields the target compound .

- Key Parameters : Reaction pH (10–12), solvent polarity (DMF), and temperature (25–60°C) are critical for high yields. Structural confirmation uses ¹H-NMR, IR, and CHN analysis .

Q. How is α-glucosidase inhibitory activity evaluated for this compound?

- Protocol : Enzyme inhibition assays use phosphate buffer (pH 6.8), α-glucosidase (0.057 U), and p-nitrophenyl glucopyranoside as a substrate. Test compounds (0.5 mM) are pre-incubated with the enzyme at 37°C for 10 min. Absorbance is measured at 400 nm before and after 30 min incubation. IC₅₀ values are calculated using serial dilutions (0.0156–0.5 mM) and validated against acarbose (IC₅₀ = 37.38 ± 0.12 µM) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Tools :

- ¹H-NMR : Confirms proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm).

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹).

- CHN Analysis : Validates elemental composition (±0.3% error tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence α-glucosidase inhibition?

- SAR Insights :

- Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance activity by improving binding to the enzyme’s active site.

- Bulky substituents (e.g., -OCH₃) reduce activity due to steric hindrance. For example, compound 7k (IC₅₀ = 81.12 µM) outperforms 7j (IC₅₀ > 100 µM) with a meta-methyl group .

- Design Strategy : Use computational docking (e.g., AutoDock Vina) to map substituent interactions with α-glucosidase’s catalytic residues (Asp214, Glu276) .

Q. What crystallographic methods are used to resolve the compound’s solid-state structure?

- Approach : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines atomic coordinates and thermal parameters. Hydrogen-bonding networks are analyzed via graph set theory (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings). For benzodioxin derivatives, C–H···O interactions dominate packing .

Q. How can contradictory bioactivity data (e.g., weak vs. moderate inhibition) be reconciled across studies?

- Analysis Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.